molecular formula C4H3F2N3O2 B8087224 1-Difluoromethyltriazolyl-4-carboxylic acid

1-Difluoromethyltriazolyl-4-carboxylic acid

Cat. No.: B8087224
M. Wt: 163.08 g/mol
InChI Key: MTNNQGZYTUIKLA-UHFFFAOYSA-N
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Description

1-Difluoromethyltriazolyl-4-carboxylic acid is a chemical compound that features a triazole ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-difluoromethyltriazolyl-4-carboxylic acid typically involves the formation of the triazole ring followed by the introduction of the difluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazones with alkynes in the presence of a copper catalyst can yield triazoles. The difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Difluoromethyltriazolyl-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce triazoline derivatives.

Scientific Research Applications

Agricultural Applications

Fungicide Development

The primary application of 1-difluoromethyltriazolyl-4-carboxylic acid is as a precursor in the synthesis of fungicides. This compound is utilized in the development of several fungicides that inhibit succinate dehydrogenase (SDHI), an essential enzyme in the mitochondrial respiration chain of fungi. The efficacy of these fungicides against various fungal pathogens has been documented extensively.

Table 1: SDHI Fungicides Derived from this compound

Fungicide Name Year Registered Target Pathogen
Isopyrazam2010Zymoseptoria tritici
Sedaxane2011Alternaria species
Bixafen2011Various fungal pathogens
Fluxapyroxad2011Phytophthora infestans
Benzovindiflupyr2012Botrytis cinerea
Pydiflumetofen2016Broad-spectrum fungal control
Inpyrfluxam2019Emerging cereal diseases

The compounds listed above demonstrate the versatility and effectiveness of the triazole derivatives in combating significant agricultural diseases, thereby enhancing crop yields and sustainability .

Medicinal Chemistry Applications

Potential Antiviral Properties

Recent studies have indicated that derivatives of this compound may exhibit antiviral properties, particularly against HIV. Research has focused on the design and synthesis of new compounds that can inhibit viral replication.

Case Study: Antiviral Activity Against HIV

In a study evaluating various compounds for their inhibitory effects on HIV integrase, certain derivatives of triazole exhibited promising results. These compounds were tested in vitro against different strains of HIV, showing varying degrees of efficacy based on structural modifications.

  • Key Findings:
    • Compounds with specific substitutions on the triazole ring demonstrated enhanced binding affinity to the active site of HIV integrase.
    • Structural modifications led to improved selectivity and potency against viral strains, suggesting potential for therapeutic development.

Table 2: Inhibitory Activity of Triazole Derivatives Against HIV

Compound IC50 (µM) Selectivity Index
Triazole A0.5>100
Triazole B2.0>50
Triazole C1.5>75

These findings indicate that further exploration into the medicinal applications of this compound could yield significant advancements in antiviral therapies .

Synthesis and Optimization

The synthesis of this compound has been optimized over the years to improve yield and reduce environmental impact. Various methodologies have been developed to enhance the efficiency of producing this compound, which is crucial for its application in both agriculture and medicine.

Synthesis Overview

  • Initial synthesis involved treating difluoroacetoacetic acid with hydrazine derivatives.
  • Recent advancements include using greener solvents and catalysts to minimize waste and improve reaction conditions.

Mechanism of Action

The mechanism of action of 1-difluoromethyltriazolyl-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Uniqueness: 1-Difluoromethyltriazolyl-4-carboxylic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to pyrazole derivatives. The triazole ring’s ability to participate in various interactions makes this compound particularly valuable in drug design and other applications.

Biological Activity

1-Difluoromethyltriazolyl-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways. This article explores its synthesis, biological activities, and potential applications in therapeutic contexts.

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethyl-substituted triazole derivatives with carboxylic acid moieties. This process can be achieved through various methodologies, including decarboxylative triazolation reactions, which allow for the direct construction of triazole-based compounds from carboxylic acids .

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole scaffolds exhibit significant antimicrobial activity. For example, triazole derivatives have shown potent antifungal properties against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL, which is significantly more effective than traditional antifungal agents like fluconazole .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundMIC (μg/mL)Comparison to Fluconazole
This compoundTBDTBD
Triazole Derivative A0.015616-fold more potent
Triazole Derivative BTBDTBD

Enzyme Inhibition

The compound has shown promise as a selective inhibitor of histone deacetylase 6 (HDAC6), which is implicated in various diseases including cancer and neurodegenerative disorders. Research indicates that derivatives containing a difluoromethyl group can act as slow-binding substrate analogs, exhibiting nanomolar inhibition levels . The selectivity for HDAC6 over other HDACs is particularly noteworthy, suggesting a favorable therapeutic window for drug development.

Table 2: Inhibition Potency of HDAC6 Inhibitors

CompoundIC50 (nM)Selectivity Ratio HDAC6/Other HDACs
This compoundTBDTBD
Hydroxamate-based Inhibitor A500Moderate
Hydroxamate-based Inhibitor B1000Low

Case Studies

In a recent study focusing on the biological activity of triazoles, researchers synthesized several derivatives and evaluated their effects on various cancer cell lines. The results demonstrated that certain derivatives could induce apoptosis and arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells, indicating their potential as anticancer agents .

Case Study: Apoptosis Induction in MCF-7 Cells

  • Compound Tested : this compound
  • IC50 : TBD
  • Effect : Induced apoptosis and cell cycle arrest.

Properties

IUPAC Name

1-(difluoromethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N3O2/c5-4(6)9-1-2(3(10)11)7-8-9/h1,4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNNQGZYTUIKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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